5,6-Dihydro-5-phenylindolo[2,3-b]indole
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Overview
Description
5,6-Dihydro-5-phenylindolo[2,3-b]indole is a complex organic compound with the molecular formula C20H14N2 and a molecular weight of 282.34 g/mol . This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-5-phenylindolo[2,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cyclization reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis processes can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-5-phenylindolo[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Halogens, nitrating agents, solvents like acetic acid or chloroform.
Major Products Formed
Scientific Research Applications
5,6-Dihydro-5-phenylindolo[2,3-b]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dihydro-5-phenylindolo[2,3-b]indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Biological Activity
5,6-Dihydro-5-phenylindolo[2,3-b]indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a complex indole structure that allows for various interactions with biological targets. Its unique configuration contributes to its reactivity and biological activity. The compound can undergo several chemical reactions, including oxidation and reduction, which can modify its properties and enhance its biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : Research indicates that the compound may inhibit certain kinases involved in cell signaling pathways that regulate proliferation and apoptosis. This inhibition can lead to reduced cancer cell growth.
- DNA Interaction : The compound has been shown to bind to DNA, potentially disrupting replication and transcription processes crucial for cancer cell survival.
- Receptor Modulation : It may modulate the activity of various receptors, influencing cellular responses to external signals.
Anticancer Properties
Numerous studies have reported the anticancer potential of this compound:
- In Vitro Studies : A study found that this compound exhibited potent antiproliferative activity against several cancer cell lines. For instance, it demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) comparable to established anticancer agents .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Bacterial Inhibition : In studies involving various bacterial strains, this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Antiviral Effects
Preliminary research suggests potential antiviral properties:
- Viral Replication Inhibition : Some studies indicate that the compound may inhibit viral replication through interference with viral enzymes or host cell pathways essential for viral life cycles.
Case Studies
- Anticancer Efficacy : A recent study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability across multiple types of cancer cells, highlighting its potential as a therapeutic agent .
- Synergistic Effects : Another investigation explored the combination of this compound with existing chemotherapeutics. The findings suggested enhanced antiproliferative effects when used in conjunction with drugs like erlotinib, indicating a possible strategy for overcoming drug resistance in cancer treatment .
Properties
IUPAC Name |
5-phenyl-6H-indolo[2,3-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-2-8-14(9-3-1)22-18-13-7-5-11-16(18)19-15-10-4-6-12-17(15)21-20(19)22/h1-13,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWNNXQQOKLVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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